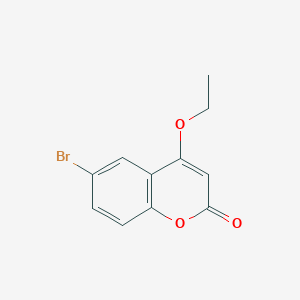

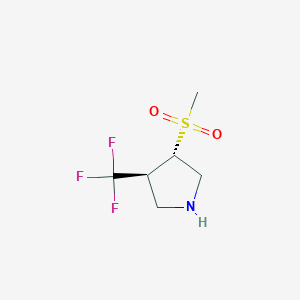

6-Bromo-4-ethoxycoumarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Researchers have investigated the antimicrobial properties of 6-Bromo-4-ethoxycoumarin derivatives. These compounds were synthesized and screened for their effectiveness against various microorganisms, including bacteria and fungi .

- 6-Bromo-4-ethoxycoumarin serves as a versatile building block in heterocyclic chemistry. It has been used to synthesize thiazolidin-4-one derivatives and chromenopyridopyrimidine compounds .

- Coumarin compounds, including 6-Bromo-4-ethoxycoumarin, are employed as laser dyes in the blue-green region. They are also used as fluorescent labels for energy transfer experiments .

- Coumarin derivatives have a long history in medicine. They are used as anticoagulants, hypertensive agents, antiarrhythmics, and immunomodulants .

Antimicrobial Activity

Heterocyclic Chemistry

Laser Dyes and Fluorescent Labels

Medicinal Chemistry

Agrochemicals and Additives

Polyfunctionalized Heterocyclic Systems

Mecanismo De Acción

Target of Action

6-Bromo-4-ethoxycoumarin is a derivative of coumarin . Coumarin derivatives, such as 4-hydroxycoumarins, are known to primarily target the enzyme vitamin K epoxide reductase . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the activation of certain clotting factors in the body .

Mode of Action

The primary mechanism of action of 4-hydroxycoumarin drugs, and likely 6-Bromo-4-ethoxycoumarin, is the inhibition of vitamin K epoxide reductase . This leads to a decrease in the activation of vitamin K-dependent enzymes, which are critically involved in the production of active forms of certain clotting factors .

Biochemical Pathways

By inhibiting vitamin K epoxide reductase, 6-Bromo-4-ethoxycoumarin disrupts the vitamin K cycle . This affects the activation of vitamin K-dependent clotting factors such as Factor II, VII, IX, and X, as well as proteins C, S, and Z . The downstream effect is a reduction in the ability of blood to clot, giving these compounds anticoagulant properties .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of coumarin derivatives can vary widely and are influenced by factors such as the specific substitutions on the coumarin ring . These properties can impact the bioavailability of the compound, its distribution within the body, its metabolism, and its rate of excretion .

Result of Action

The molecular and cellular effects of 6-Bromo-4-ethoxycoumarin’s action would be expected to align with its mode of action and the biochemical pathways it affects. By inhibiting vitamin K epoxide reductase and disrupting the vitamin K cycle, it would reduce the activation of vitamin K-dependent clotting factors, leading to a decrease in blood clotting .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Bromo-4-ethoxycoumarin. Factors such as pH, temperature, and the presence of other compounds can impact the stability of the compound and its ability to interact with its target . Additionally, individual patient factors, such as other medications, diet (which can influence vitamin K levels), and genetic factors can also impact the efficacy of the compound .

Propiedades

IUPAC Name |

6-bromo-4-ethoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-2-14-10-6-11(13)15-9-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMYGAZNRQVFBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)OC2=C1C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-ethoxycoumarin | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (1R,5S,6R)-3-benzyl-6-fluoro-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B3018950.png)

![8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3018952.png)

![2-Chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B3018957.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B3018959.png)

![2,4,7-Trimethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018961.png)

![1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3018969.png)